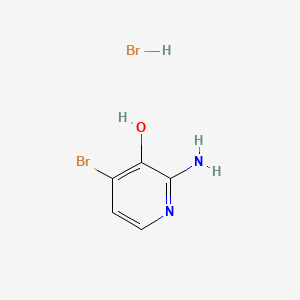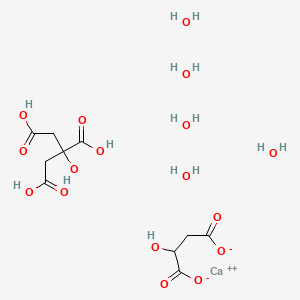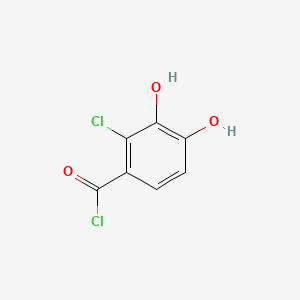
(4-Cyclopropoxyphenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropoxyphenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol. It is a derivative of Ethyl Paraben, an antimicrobial agent used in cosmetic products. This compound is known for its reactivity and is used as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4-Cyclopropoxyphenyl)methanesulfonyl chloride involves the reaction of methanesulfonyl chloride with 4-cyclopropoxyphenyl derivatives. Methanesulfonyl chloride can be synthesized by the reaction of methane and sulfuryl chloride in a radical reaction : [ \text{CH}_4 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{HCl} ]
Alternatively, methanesulfonyl chloride can be produced by chlorination of methanesulfonic acid with thionyl chloride or phosgene : [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Cyclopropoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including substitution, reduction, and oxidation. It is highly reactive due to the presence of the sulfonyl chloride group.
Common Reagents and Conditions
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents.
Major Products Formed
Sulfonamide: Formed by reaction with amines.
Sulfonate Ester: Formed by reaction with alcohols.
Sulfonic Acid: Formed by oxidation.
Aplicaciones Científicas De Investigación
(4-Cyclopropoxyphenyl)methanesulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of antimicrobial agents and other industrial chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity.
Tosyl Chloride: Another sulfonyl chloride used in organic synthesis.
Uniqueness
(4-Cyclopropoxyphenyl)methanesulfonyl chloride is unique due to the presence of the cyclopropoxyphenyl group, which imparts specific reactivity and properties to the compound. This makes it suitable for specialized applications in organic synthesis and pharmaceutical development.
Propiedades
IUPAC Name |
(4-cyclopropyloxyphenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c11-15(12,13)7-8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHMUGHKMBUCRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
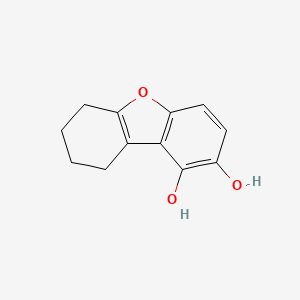


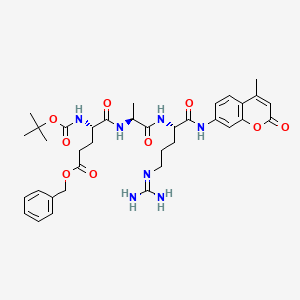
![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)

